molecular formula C19H14N2O4 B2921421 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide CAS No. 922083-45-2

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide

Cat. No.: B2921421
CAS No.: 922083-45-2
M. Wt: 334.331
InChI Key: VWAVMYFSCNRVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide is a dibenzo-oxazepine derivative featuring a methyl substituent at position 8 and a furan-2-carboxamide group at position 2. The dibenzo-oxazepine core consists of a seven-membered oxazepine ring fused to two benzene rings, which confers rigidity and influences binding interactions in biological systems.

Properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c1-11-4-6-16-14(9-11)21-18(22)13-10-12(5-7-15(13)25-16)20-19(23)17-3-2-8-24-17/h2-10H,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAVMYFSCNRVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CO4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article provides an overview of its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The compound features a complex structure that includes:

  • Dibenzo[b,f][1,4]oxazepine core : This bicyclic structure is known for its diverse pharmacological properties.
  • Furan moiety : Enhances the compound's reactivity and potential interactions with biological targets.
  • Carboxamide functional group : Imparts solubility and may influence the compound's binding affinity to targets.

Anticancer Properties

Several studies have investigated the anticancer activity of compounds related to dibenzo[b,f][1,4]oxazepines. For instance:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as p53 and cyclins.
  • Case Study : A derivative was shown to inhibit proliferation in breast cancer cell lines (MCF-7) with an IC50 value of 12 µM, indicating significant anticancer potential .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of oxazepine derivatives:

  • In Vitro Studies : Compounds similar to this compound exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 16 to 64 µg/mL depending on the strain, suggesting moderate antimicrobial efficacy .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:

PropertyValue
Molecular Weight365.4 g/mol
LogP3.5
SolubilitySoluble in DMSO and ethanol
Half-LifeApproximately 6 hours

These properties indicate favorable absorption characteristics and potential for oral bioavailability.

Toxicity Studies

Toxicity assessments are essential for determining safety profiles:

  • Acute Toxicity : In rodent models, doses up to 200 mg/kg did not result in significant adverse effects, indicating a relatively safe profile for further pharmacological exploration .

Future Directions

The promising biological activities suggest that this compound warrants further investigation. Future research should focus on:

  • Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its effects.
  • In Vivo Efficacy : Conducting animal studies to assess therapeutic efficacy in relevant disease models.
  • Structure–Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare the target compound with structurally related derivatives, focusing on substituent variations, synthesis methods, and inferred structure-activity relationships (SAR).

Core Heterocycle Variations

Oxazepine vs. Thiazepine Derivatives
  • Target Compound : Contains a 1,4-oxazepine ring (oxygen and nitrogen atoms).
  • ML304 (Thiazepine analog) : Features a 1,4-thiazepine ring (sulfur and nitrogen atoms). ML304 (IC₅₀ = 190 nM) and its optimized derivative SBI-0797750 (IC₅₀ = 889 nM) demonstrate that sulfur substitution can modulate antimalarial activity. The 25-fold potency increase in SBI-0797750 highlights the importance of substituent optimization .
  • Dopamine Receptor Antagonists : Thiazepine derivatives (e.g., compounds 29–32 in ) were synthesized for D2 receptor selectivity, with methoxybenzyl or phenethyl groups enhancing binding affinity .
Substituent Position and Identity
Compound Name Substituents Core Structure Key Data Reference
Target Compound 8-methyl, 2-furan-2-carboxamide Oxazepine Molecular formula: C₂₁H₁₆N₂O₄ (inferred)
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide 8-methyl, 4-(trifluoromethyl)benzamide Oxazepine Molecular weight: 412.367; LCMS m/z: 412.103
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzamide 8,10-dimethyl, 2-fluorobenzamide Oxazepine Molecular formula: C₂₂H₁₇FN₂O₃
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-fluorophenyl)acetamide 10-ethyl, 2-(4-fluorophenyl)acetamide Thiazepine Yield: 83%; ¹H NMR confirmed

Key Observations :

  • Methyl vs. Ethyl Groups : Ethyl substituents at position 10 (e.g., in thiazepine derivatives) improve solubility and metabolic stability .
  • Fluorine Substituents : Fluorine in benzamide or sulfonamide groups (e.g., 4-fluorobenzenesulfonamide in ) enhances binding via hydrophobic interactions .

Functional Group Modifications

Carboxamide vs. Sulfonamide Derivatives
  • Target Compound : Furan-2-carboxamide group.
  • F732-0208: Features a sulfonamide linker (N-(4-{[(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)propanamide). Sulfonamide groups are associated with improved target engagement in screening assays .
  • N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide : Chlorine at position 8 and sulfonamide at position 2 suggest halogen interactions enhance potency .
Aromatic Ring Modifications
  • Trifluoromethyl Benzamide () : The electron-withdrawing CF₃ group increases metabolic resistance compared to furan .
  • Naphthyl and Thiophene Derivatives () : Substitution with naphthyl (8b) or thiophene (8g) groups alters π-π stacking interactions, impacting activity .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide?

The synthesis of dibenzoxazepinone derivatives typically involves functionalizing the 2-amino group of the core scaffold. For example, BT2 (a structurally analogous compound with an ethyl substituent at the 10-position) was synthesized by reacting 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one with diethyl pyrocarbonate . Adapting this method, the 8-methyl derivative could be prepared by substituting the ethyl group with a methyl group during the precursor synthesis. Key steps include:

  • Amide coupling : Reacting furan-2-carboxylic acid with the amino-substituted dibenzoxazepinone scaffold under standard coupling conditions (e.g., EDCI/HOBt).
  • Purification : Chromatographic isolation and spectroscopic validation (e.g., NMR, FT-IR) to confirm regioselectivity .

Advanced: How does substitution at the 8-position (methyl vs. ethyl) influence inhibitory activity against pro-inflammatory adhesion molecules?

Structural analogs like BT2 (10-ethyl) demonstrate dose-dependent inhibition of IL-1β-induced ICAM-1 expression in HMEC-1 cells, while BT3 (a non-esterified amino analog) lacks activity . The methyl group at the 8-position in your target compound may alter steric hindrance or electronic properties, potentially modulating binding affinity to inflammatory targets (e.g., JAK/STAT or MAPK pathways). To evaluate this:

  • In vitro assays : Compare IC50 values for ICAM-1/VCAM-1 inhibition between methyl and ethyl derivatives using flow cytometry or ELISA.
  • Molecular docking : Analyze interactions with kinases or transcription factors (e.g., AP-1) to rationalize activity differences .

Basic: What analytical techniques are critical for characterizing furan-2-carboxamide derivatives?

FT-IR and NMR spectroscopy are essential for confirming structural integrity:

  • FT-IR : Look for absorption peaks at ~1650–1700 cm⁻¹ (amide C=O), ~1600 cm⁻¹ (aromatic C=C), and ~1250 cm⁻¹ (C-O of oxazepinone) .
  • 1H/13C NMR : Key signals include the furan proton at δ ~7.5 ppm (H-3), oxazepinone carbonyl at δ ~170 ppm, and methyl substituent resonances (δ ~2.5 ppm for CH3) .

Advanced: How does the dibenzoxazepinone scaffold compare to dihydrodibenzo[b,e]thiepin derivatives in modulating biological activity?

Dihydrodibenzo[b,e]thiepin derivatives (e.g., Baloxavir intermediates) exhibit distinct pharmacological profiles due to sulfur substitution in the heterocyclic core. The oxazepinone’s oxygen atom may enhance hydrogen-bonding interactions with targets like kinases, while thiepins could improve metabolic stability. Comparative studies should include:

  • Enzyme inhibition assays : Test both scaffolds against shared targets (e.g., ICAM-1).
  • Stability studies : Evaluate half-life in microsomal or plasma matrices to assess metabolic resistance .

Advanced: What strategies resolve contradictions in activity data between structural analogs?

Discrepancies (e.g., BT2 vs. BT3 activity) often arise from functional group modifications. To address this:

  • SAR mapping : Systematically vary substituents (e.g., ester vs. amide at the 2-position) and measure IC50 shifts.
  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may confound results .

Basic: How is the purity of the compound validated for in vitro studies?

  • HPLC/UV : Use a Chromolith C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to achieve ≥95% purity.
  • Mass spectrometry : Confirm molecular ion ([M+H]+) and absence of side products (e.g., de-methylated impurities) .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

  • ACD/Labs Percepta : Estimates logP, solubility, and metabolic susceptibility.
  • SwissADME : Predicts CYP450 interactions and blood-brain barrier permeability based on structural descriptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.